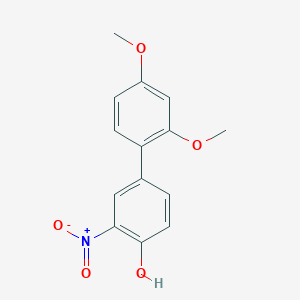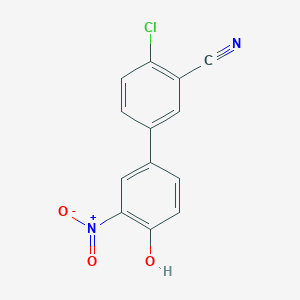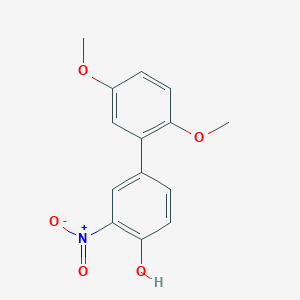
4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% (4-FCP-2NP) is a synthetic compound with a wide range of scientific applications. It is a versatile reagent used in organic synthesis and has been studied for its potential therapeutic effects in various diseases.
Wissenschaftliche Forschungsanwendungen
4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% has been studied for its potential therapeutic effects in various diseases. It has been used in the synthesis of a variety of drugs, including anti-cancer agents and anticonvulsants. It has also been used in the synthesis of fluorescent dyes and photolabile protecting groups. In addition, 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% has been used in the synthesis of polymers, and as a reagent for the synthesis of a variety of organic compounds.
Wirkmechanismus
The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% is not fully understood. However, it is thought to act as a substrate for cytochrome P450 enzymes and as a proton donor in the presence of a base. It is also thought to act as an oxidant and to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects
4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% has been studied for its potential therapeutic effects in various diseases. In vitro studies have shown that it has anti-inflammatory, anti-tumor, and anti-angiogenic activities. It has also been shown to inhibit the growth of certain cancer cell lines. In addition, 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% is a versatile reagent with a wide range of applications in organic synthesis. It is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to its use. For example, the compound is unstable in the presence of light and air and can be easily oxidized. In addition, it is toxic and should be handled with care.
Zukünftige Richtungen
The potential therapeutic effects of 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% are still being explored. Further research is needed to better understand its mechanism of action and to develop more effective therapeutic strategies. In addition, further research is needed to explore the potential of 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% as a substrate for drug metabolism and as a reagent for the synthesis of a variety of organic compounds. Finally, further research is needed to explore the potential of 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% as a fluorescent dye and photolabile protecting group.
Synthesemethoden
4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% is synthesized by reacting 4-chloro-3-fluorophenol with 2-nitrophenol in the presence of an acid catalyst. The reaction is carried out in a solvent such as acetic acid or ethyl acetate. The reaction is carried out at a temperature of approximately 70°C and a pressure of 10-20 bar. The resulting product is a yellowish-brown liquid which is then purified by distillation or recrystallization.
Eigenschaften
IUPAC Name |
2-fluoro-4-(4-hydroxy-3-nitrophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO5/c14-10-5-7(1-3-9(10)13(17)18)8-2-4-12(16)11(6-8)15(19)20/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYOGMQXIWEKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)[N+](=O)[O-])F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686296 |
Source


|
| Record name | 3-Fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol | |
CAS RN |
1261975-20-5 |
Source


|
| Record name | 3-Fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














